Hexacyclonic acid

Description

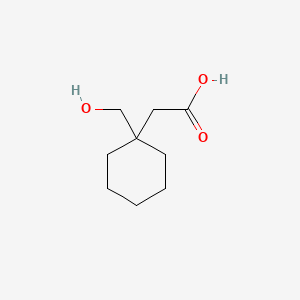

Structure

3D Structure

Properties

IUPAC Name |

2-[1-(hydroxymethyl)cyclohexyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O3/c10-7-9(6-8(11)12)4-2-1-3-5-9/h10H,1-7H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMJPAYUKEVEBCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225885 | |

| Record name | Hexacyclonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7491-42-1 | |

| Record name | Hexacyclonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007491421 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexacyclonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HEXACYCLONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2K0FP9UB6A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Transformations

Total Synthesis and Semisynthesis Approaches

Total synthesis refers to the complete chemical synthesis of complex organic molecules from simpler, commercially available precursors. Semisynthesis, on the other hand, involves starting from a naturally occurring compound and chemically modifying it to obtain the desired target molecule. For Hexacyclonic acid, comprehensive reports on its "total synthesis" in the context of highly complex natural products are not widely detailed in the academic literature. Instead, its preparation would likely involve established methods for synthesizing substituted cyclohexane (B81311) derivatives.

In organic synthesis, two primary strategies are employed: linear and convergent synthesis. wikipedia.orgscholarsresearchlibrary.comunizg.hrrroij.com

For a molecule like Hexacyclonic acid, a linear approach might be sufficient due to its relatively simple structure. However, if the cyclohexane ring were to bear multiple, strategically placed substituents, or if the synthesis aimed for specific stereoisomers, a convergent approach involving the assembly of pre-functionalized cyclohexane fragments could be considered.

Stereoselective synthesis focuses on producing a desired stereoisomer preferentially over others, while diastereoselective synthesis specifically aims for the preferential formation of one diastereomer. nih.govnih.govanu.edu.aumdpi.com The structure of Hexacyclonic acid, 2-[1-(hydroxymethyl)cyclohexyl]acetic acid, features a cyclohexane ring with two substituents (hydroxymethyl and carboxymethyl) attached to the same carbon (C1). This specific substitution pattern means that the carbon at position 1 of the cyclohexane ring is a quaternary carbon and is not a stereocenter itself. Therefore, for the basic structure of Hexacyclonic acid as defined, stereoisomerism arising from this carbon is not a factor. nih.gov

However, if the cyclohexane ring were to contain other substituents at different positions, or if the synthesis involved chiral precursors or reagents, stereoselective and diastereoselective strategies would become critical. Methodologies to achieve stereocontrol often involve:

Chiral Auxiliaries: Temporary incorporation of a chiral group to direct the stereochemical outcome of a reaction.

Chiral Catalysts: Use of catalysts that possess chirality to induce asymmetry in the product. nih.govnih.govresearchgate.net

Substrate Control: Relying on the inherent stereochemistry of the starting material to direct the reaction.

For example, diastereoselective syntheses have been developed for various compounds, including the formation of L-hexoses from L-ascorbic acid, where anti/syn-differentiation was manipulated using chiral ligands. nih.gov Similarly, stereoselective formation of substituted 1,3-dioxolanes has been achieved through the oxidation of alkenes with hypervalent iodine, involving stereospecific generation of intermediates. mdpi.com

Catalysis plays a pivotal role in modern organic synthesis, enabling more efficient, selective, and environmentally friendly transformations. Advanced catalytic routes can be employed for forming carbon-carbon bonds, functionalizing inert C-H bonds, and selectively modifying functional groups. nih.govresearchgate.netmdpi.com

Relevant catalytic approaches for synthesizing or modifying compounds with a cyclohexane core and carboxylic acid/alcohol functionalities could include:

Palladium-catalyzed C-H Functionalization: This powerful methodology allows for the direct functionalization of C-H bonds, bypassing the need for pre-functionalized starting materials. researchgate.netresearchgate.net For instance, palladium-catalyzed cascade C-H functionalization has been used to construct heterocycles from cyclic aliphatic carboxylic acids. researchgate.net

Transition Metal-Catalyzed Cross-Coupling Reactions: Reactions like the Suzuki coupling are widely used for forming carbon-carbon bonds, which could be instrumental in attaching the acetic acid or hydroxymethyl side chains to a cyclohexane precursor. sioc-journal.cn

Oxidation Reactions: Catalytic oxidation systems, such as those involving manganese compounds, can functionalize cyclohexane derivatives, for example, converting cyclohexane to cyclohexanol (B46403) or chlorocyclohexane. mdpi.com

The cyclohexane ring in Hexacyclonic acid is substituted at a single carbon. Methodologies for functionalizing cyclohexane rings to introduce such substituents are diverse:

Direct Functionalization: As mentioned, C-H functionalization can directly introduce groups onto the cyclohexane ring. researchgate.netresearchgate.net For example, asymmetric C-H functionalization of cyclohexane has been described using specific catalysts. researchgate.net

Reactions of Cyclohexanone (B45756) Derivatives: Cyclohexanone is a common precursor for cyclohexane derivatives. Reactions involving cyclohexanone, such as alkylations at the alpha-carbon, followed by reduction, could lead to the desired substitution pattern. For instance, the patent mentioning "2-cyclohexanone acetic acid and/or 2-Hexacyclonic Acid solution" suggests a relationship, where cyclohexanone acetic acid could be a precursor. google.com

Formation of Quaternary Centers: Creating the quaternary carbon at position 1, bearing two different carbon-based substituents, often involves sophisticated alkylation or addition reactions.

A precursor in chemistry is a compound that participates in a chemical reaction to produce another compound. wikipedia.orgreagent.co.uk For Hexacyclonic acid, potential precursors would be compounds that already possess or can be readily transformed into a cyclohexane ring with the appropriate functionalities.

Possible precursor strategies could involve:

Cyclohexanone: As a readily available starting material, cyclohexanone could be reacted with appropriate reagents to introduce the carboxymethyl and hydroxymethyl groups. For example, a Reformatsky or Wittig reaction could introduce the acetic acid side chain, and subsequent reactions could introduce the hydroxymethyl group, or vice-versa.

Cyclohexaneacetic acid derivatives: Starting with cyclohexaneacetic acid, further functionalization of the cyclohexane ring or the alpha-carbon to the carboxylic acid could lead to Hexacyclonic acid.

Derivatization of Existing Functional Groups: Once a basic substituted cyclohexane is formed, the existing functional groups (e.g., ketones, esters) can be derivatized to the target carboxylic acid and alcohol functionalities. For example, a patent mentions using "enoic acid as a starting material" to obtain iodine-containing lactone monomers, highlighting the use of unsaturated carboxylic acids as precursors for cyclic structures. google.com

Functional Group Interconversions of Hexacyclonic Acid

Functional group interconversion (FGI) is a fundamental concept in organic synthesis, involving the transformation of one functional group into another within a molecule. solubilityofthings.comimperial.ac.ukarchive.org This allows chemists to manipulate the reactivity and properties of organic compounds. solubilityofthings.com Hexacyclonic acid contains two key functional groups: a carboxylic acid and a primary alcohol.

The following table summarizes common functional group interconversions relevant to Hexacyclonic acid:

| Functional Group | Interconversion To | Reagents/Conditions (General Examples) | Reference |

| Carboxylic Acid | Ester | Alcohol + Acid catalyst (Fischer Esterification) | solubilityofthings.com |

| Amide | Amine + activating agent (e.g., acyl chloride) | solubilityofthings.com | |

| Acid Chloride | SOCl2 or PCl5, (COCl)2 | ub.edu | |

| Alcohol (Primary) | LiAlH4 (strong reduction) | imperial.ac.uk | |

| Alcohol (Primary) | Aldehyde | PCC, Swern oxidation (controlled oxidation) | imperial.ac.uk |

| Carboxylic Acid | KMnO4, CrO3 (strong oxidation) | imperial.ac.uk | |

| Alkyl Halide | HX, SOCl2, PBr3 | ub.eduvanderbilt.edu | |

| Ester | Carboxylic acid + Acid catalyst (Fischer Esterification) | solubilityofthings.com |

Detailed research findings on functional group interconversions are extensive in organic chemistry literature. For instance, carboxylic acids can be reduced to aldehydes with DIBAL or further to alcohols with strong reducing agents like lithium aluminum hydride (LAH). imperial.ac.ukvanderbilt.edu Conversely, primary alcohols can be oxidized to aldehydes or carboxylic acids using various chromium(VI) reagents or other oxidants. imperial.ac.uk The conversion of alcohols to alkyl halides using reagents like thionyl chloride or phosphorus tribromide is also a common FGI. ub.eduvanderbilt.edu These transformations are critical for modifying the molecule for various applications or for further synthetic steps.

Carboxylic Acid Moiety Transformations

The carboxylic acid functional group of Hexacyclonic acid, -CH₂COOH, is amenable to a range of reactions characteristic of carboxylic acids, including esterification, amide bond formation, salt formation, and alpha-halogenation.

Esterification Reactions and Kinetic Studiesrsc.org

Esterification of Hexacyclonic acid involves the reaction of its carboxylic acid group with an alcohol to form an ester. This process is typically acid-catalyzed, often employing strong mineral acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), in what is known as Fischer esterification. The reaction is reversible, and the equilibrium can be shifted towards product formation by removing water (e.g., using a Dean-Stark apparatus) or by employing an excess of one reactant sparkl.me.

Kinetic studies on esterification reactions involving carboxylic acids, applicable to Hexacyclonic acid, reveal that reaction rates are influenced by several factors, including reactant concentrations, temperature, and catalyst loading acs.orgjptcp.comacs.org. Higher concentrations of reactants and elevated temperatures generally increase reaction rates by enhancing the frequency of effective collisions sparkl.mejptcp.com. Acid catalysts accelerate both the forward and reverse reactions by lowering the activation energy sparkl.me.

Research findings indicate that the kinetics of esterification often follow a second-order reversible model jptcp.comnih.gov. For instance, studies on various aliphatic carboxylic acids show that increasing the mole ratio of acid to alcohol, catalyst loading, and temperature significantly impacts the rate constants jptcp.com.

Table 1: Hypothetical Kinetic Data for Hexacyclonic Acid Esterification with Ethanol

| Temperature (°C) | Catalyst (mol%) | Initial Molar Ratio (Hexacyclonic Acid:Ethanol) | Forward Rate Constant (k_f) (L mol⁻¹ min⁻¹) | Reverse Rate Constant (k_r) (L mol⁻¹ min⁻¹) | Equilibrium Constant (K_eq = k_f/k_r) |

| 60 | 1.0 (H₂SO₄) | 1:2 | 0.005 | 0.001 | 5.0 |

| 70 | 1.0 (H₂SO₄) | 1:2 | 0.012 | 0.002 | 6.0 |

| 80 | 1.0 (H₂SO₄) | 1:2 | 0.025 | 0.003 | 8.3 |

| 70 | 0.5 (H₂SO₄) | 1:2 | 0.008 | 0.0015 | 5.3 |

| 70 | 1.0 (H₂SO₄) | 1:1 | 0.009 | 0.0018 | 5.0 |

Note: This data is illustrative and does not represent actual experimental findings for Hexacyclonic acid.

The activation energy for esterification can be determined from the temperature dependence of the rate constants using the Arrhenius equation acs.org. Steric and polar effects of substituents near the carboxylic group also play a role in reaction rates acs.org.

Amide Bond Formation via Activated Intermediates

The formation of amide bonds from carboxylic acids and amines is a fundamental transformation in organic synthesis. Direct condensation of Hexacyclonic acid with an amine to form an amide is often inefficient due to the unfavorable thermodynamics of water elimination. Therefore, the carboxylic acid moiety typically requires activation to enhance its reactivity towards nucleophilic amines rsc.orgmdpi.comencyclopedia.pub.

Common strategies involve converting the carboxylic acid into a more reactive intermediate:

Acid Chlorides: Reaction of Hexacyclonic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) yields the corresponding acyl chloride, a highly reactive species that readily reacts with amines to form amides.

Mixed Anhydrides: Formation of mixed anhydrides (e.g., with ethyl chloroformate or isobutyl chloroformate) provides an activated intermediate that can react with amines.

Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. These reagents activate the carboxylic acid by forming an O-acylisourea intermediate, which is susceptible to nucleophilic attack by an amine, leading to amide formation and a urea (B33335) byproduct rsc.org. Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are used to improve efficiency and suppress side reactions mdpi.comencyclopedia.pub.

Phosphonium and Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective coupling agents that activate the carboxylic acid by forming active ester intermediates, facilitating rapid amide bond formation mdpi.com.

These activation methods enable the efficient conversion of Hexacyclonic acid into various amide derivatives, crucial for constructing more complex molecular architectures.

Carboxylate Salt Formation and Characterizationsparkl.me

Hexacyclonic acid, being a carboxylic acid, readily reacts with bases to form carboxylate salts taylorandfrancis.comspectroscopyonline.comsavemyexams.com. This reaction involves the deprotonation of the carboxyl group, yielding a negatively charged carboxylate ion (RCOO⁻) which then combines with a positively charged cation (Mⁿ⁺) to form a salt, M(RCOO)n taylorandfrancis.comwikipedia.org. Common bases used include alkali metal hydroxides (e.g., NaOH, KOH) or carbonates (e.g., Na₂CO₃, K₂CO₃) savemyexams.comwikipedia.org.

The formation of carboxylate salts can be confirmed and characterized using various analytical techniques:

Infrared (IR) Spectroscopy: A hallmark of carboxylate salt formation is the appearance of two strong infrared peaks corresponding to the asymmetric and symmetric stretching vibrations of the deprotonated carboxylate group (-COO⁻). These typically appear in the regions of 1650–1540 cm⁻¹ (asymmetric stretch) and 1450–1360 cm⁻¹ (symmetric stretch) taylorandfrancis.comspectroscopyonline.com. The absence of the characteristic broad O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretch (around 1700-1725 cm⁻¹) of the protonated acid further supports salt formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of protons and carbons adjacent to the carboxylate group can be observed due to the altered electronic environment upon deprotonation.

X-ray Crystallography: For crystalline salts, X-ray diffraction can provide definitive structural information, including bond lengths and angles within the carboxylate moiety, confirming its resonance-stabilized nature wikipedia.org.

Thermal Analysis (e.g., TGA, DSC): Carboxylate salts often exhibit distinct thermal decomposition profiles and melting points compared to their parent carboxylic acids, which can be used for characterization.

Table 2: Representative FTIR Data for Hexacyclonic Acid and its Sodium Carboxylate Salt

| Functional Group | Hexacyclonic Acid (cm⁻¹) | Sodium Hexacyclonate (cm⁻¹) | Assignment |

| Carboxylic Acid | 3300-2500 (broad) | Absent | O-H stretch |

| Carboxylic Acid | 1700-1725 | Absent | C=O stretch |

| Carboxylate | Absent | 1590-1610 | COO⁻ asymmetric stretch |

| Carboxylate | Absent | 1400-1420 | COO⁻ symmetric stretch |

| Hydroxyl | 3200-3600 | 3200-3600 | O-H stretch (alcohol) |

Note: Values are approximate and may vary based on specific conditions and instrumentation.

Alpha-Halogenation Reactionslibretexts.org

Alpha-halogenation of carboxylic acids involves the selective substitution of a hydrogen atom at the carbon atom alpha to the carboxyl group with a halogen (e.g., bromine or chlorine). For Hexacyclonic acid, the alpha-carbon is the methylene (B1212753) carbon (-CH₂-) of the carboxymethyl group directly attached to the cyclohexane ring.

This transformation is famously achieved via the Hell-Volhard-Zelinsky (HVZ) reaction libretexts.orgjove.comdoubtnut.comuam.es. In this reaction, the carboxylic acid is treated with a halogen (X₂, typically Br₂ or Cl₂) in the presence of a catalytic amount of phosphorus (e.g., red phosphorus or PBr₃) libretexts.orgjove.commsu.edu.

The mechanism typically involves the initial formation of an acyl halide (e.g., acyl bromide from PBr₃ and the carboxylic acid). Acyl halides can readily tautomerize to their enol form, which is more reactive towards electrophilic halogenation than the enol of the parent carboxylic acid libretexts.orgjove.commsu.edu. The halogen then reacts with this enol, leading to an α-halo acyl halide. Subsequent hydrolysis of the α-halo acyl halide yields the desired α-halo carboxylic acid jove.comuam.es.

This reaction is highly selective for the alpha-position and requires the presence of at least one hydrogen atom on the alpha-carbon, which Hexacyclonic acid possesses libretexts.orgmsu.edu. The α-halo carboxylic acids formed are valuable synthetic intermediates for further transformations, such as nucleophilic substitution to introduce other functional groups (e.g., -OH, -NH₂) at the alpha-position libretexts.orguam.es.

Hydroxyl Group Transformations

Hexacyclonic acid contains a primary hydroxyl group (-CH₂OH) as part of its hydroxymethyl substituent nih.govontosight.aiebi.ac.uk. This functional group can undergo various transformations, notably oxidation.

Oxidation Pathways to Ketones or Dicarboxylic Acidsrsc.org

The oxidation of the primary hydroxyl group in Hexacyclonic acid can lead to different products depending on the oxidizing agent and reaction conditions. Primary alcohols can be oxidized to aldehydes, and further to carboxylic acids libretexts.orgbyjus.comsavemyexams.comlibretexts.org.

Oxidation to Aldehydes: To selectively oxidize the primary alcohol to an aldehyde (formyl group, -CHO), milder oxidizing agents are employed to prevent over-oxidation to the carboxylic acid. Examples include Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) libretexts.orgsaskoer.ca. If Hexacyclonic acid were to undergo this transformation, the hydroxymethyl group would become a formyl group, yielding 2-[1-(formyl)cyclohexyl]acetic acid.

Oxidation to Dicarboxylic Acids: Stronger oxidizing agents can convert the primary alcohol directly to a carboxylic acid. Since Hexacyclonic acid already possesses one carboxylic acid group, this transformation would result in a dicarboxylic acid. Common strong oxidizing agents include:

Chromium-based reagents: Acidified potassium dichromate(VI) (K₂Cr₂O₇/H₂SO₄) or chromic acid (Jones reagent, CrO₃/H₂SO₄/H₂O) are effective for this purpose libretexts.orgbyjus.comsavemyexams.comsaskoer.ca. These reagents typically oxidize primary alcohols to carboxylic acids, as the intermediate aldehyde is further oxidized in the aqueous acidic conditions byjus.comsaskoer.ca.

Potassium Permanganate (B83412) (KMnO₄): Acidified or alkaline potassium permanganate is another potent oxidizing agent capable of converting primary alcohols to carboxylic acids savemyexams.com.

Upon complete oxidation of the hydroxymethyl group, Hexacyclonic acid (2-[1-(hydroxymethyl)cyclohexyl]acetic acid) would be transformed into 2-[1-(carboxy)cyclohexyl]acetic acid, a dicarboxylic acid.

Table 3: Oxidation Products of Hexacyclonic Acid's Hydroxyl Group

| Functional Group Transformation | Product Type | Example Reagents | Resulting Functional Group |

| Primary Alcohol to Aldehyde | Aldehyde | PCC, DMP | -CHO (formyl) |

| Primary Alcohol to Carboxylic Acid | Dicarboxylic Acid | K₂Cr₂O₇/H₂SO₄, Jones Reagent, KMnO₄ | -COOH (carboxyl) |

This highlights the ability to selectively target and modify the hydroxyl group, leading to compounds with altered chemical properties and potential applications.

Etherification and Alkylation Reactions

Etherification and alkylation reactions involving Hexacyclonic acid can target either the hydroxyl group or the carboxylic acid moiety, or even the cyclohexane ring itself.

Etherification of the Hydroxyl Group: The hydroxymethyl group (-CH₂OH) in Hexacyclonic acid is a primary alcohol and can undergo etherification. This typically involves the reaction of the alcohol with an alkyl halide or tosylate in the presence of a base (Williamson ether synthesis) or via acid-catalyzed dehydration with another alcohol ksu.edu.sa. The hydroxyl group can also be alkylated to form ethers msu.edu.

Alkylation of the Carboxylic Acid Group: The carboxylic acid group can be alkylated to form esters. This is a common transformation, often achieved through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by converting the carboxylic acid into its carboxylate anion, which then reacts with an alkyl halide via an SN2 mechanism libretexts.orgmasterorganicchemistry.com. For instance, methyl iodide (CH₃I) is a common reagent for forming methyl esters libretexts.org.

Alkylation of the Cyclohexane Ring: Alkylation on the cyclohexane ring, particularly C-H alkylation, represents a more advanced transformation. Cyclohexanecarboxylic acid derivatives can undergo alkylation reactions, often under phase-transfer catalysis conditions to enhance the nucleophilicity of the carboxylate anion and facilitate substitution . Recent advancements in C-H functionalization allow for the direct alkylation of C-H bonds on cyclic systems, often directed by the carboxylic acid group itself nih.govresearchgate.net.

Table 1: Representative Etherification and Alkylation Reactions

| Reaction Type | Target Functional Group | Reagents/Conditions (General) | Product Type | Citation |

| Etherification | Hydroxyl (-CH₂OH) | Alkyl halide + Base (e.g., NaOH) or Alcohol + Acid Catalyst | Ether | ksu.edu.samsu.edu |

| Esterification | Carboxylic Acid (-COOH) | Alcohol + Acid Catalyst (Fischer Esterification) or Alkyl halide + Base (SN2) | Ester | libretexts.orgmasterorganicchemistry.com |

| C-H Alkylation | Cyclohexane Ring | Alkylating agent + Base/Catalyst (e.g., Phase-transfer catalyst) | Alkylated Cyclohexane | nih.gov |

Nucleophilic Substitution at the Hydroxyl-Bearing Carbon

The carbon atom bearing the hydroxyl group in Hexacyclonic acid is part of the hydroxymethyl moiety (-CH₂OH). Primary alcohols can undergo nucleophilic substitution reactions, although the hydroxyl group itself is a poor leaving group msu.edumsu.edu. To facilitate substitution, the hydroxyl group is typically activated, for example, by protonation to form a good leaving group like water (-OH₂⁺) msu.edu. Strong acids such as HCl, HBr, and HI are effective for converting alcohols to alkyl halides because their conjugate bases are good nucleophiles and weaker bases than alcohols msu.edumsu.edu.

The mechanism can proceed via an SN1 or SN2 pathway depending on the alcohol's substitution pattern and reaction conditions. For primary alcohols like the hydroxymethyl group in Hexacyclonic acid, SN2 reactions are generally favored msu.edumsu.edu. This involves the direct attack of a nucleophile on the carbon bearing the activated hydroxyl group, leading to the displacement of water.

Table 2: Nucleophilic Substitution at Hydroxyl-Bearing Carbon

| Reaction Type | Substrate Feature | Reagents/Conditions | Outcome | Citation |

| SN1/SN2 | Primary Alcohol (Hydroxyl-bearing carbon) | Strong acids (e.g., HCl, HBr, HI) | Alkyl halide formation (replacement of -OH by halogen) | msu.edumsu.edu |

| Activation for Substitution | Hydroxyl group | Protonation (e.g., H⁺) | -OH₂⁺ (improved leaving group) | msu.edu |

Cyclohexane Ring Modifying Reactions

Transformations involving the cyclohexane ring of Hexacyclonic acid can lead to significant changes in its structure and properties.

Ring-Opening and Ring-Expansion Transformations

Ring-Opening Transformations: While the cyclohexane ring itself is generally stable, specific derivatives or conditions can induce ring-opening. For instance, cyclic ethers can undergo C-O bond cleavage, sometimes mediated by difluorocarbene, to form difluoromethyl ethers chinesechemsoc.org. In the context of carboxylic acids, some ring-opening processes may occur via radical mechanisms involving spin-center shifts chemrxiv.org.

Ring-Expansion Transformations: Ring expansion involves increasing the size of the cyclohexane ring. This is a significant transformation in organic synthesis.

Schmidt Reaction: Cyclohexanecarboxylic acid can be treated with nitrosylsulfuric acid (Snia Viscosa process) in an industrial route to yield ring-expanded products, thought to proceed via a ketene (B1206846) intermediate wikipedia.org. Similarly, cyclohexanone can undergo ring expansion with hydrazoic acid to form caprolactam wikipedia.org.

Carbonylative Ring Expansion: Recent methodologies have explored carbonylative ring expansion of cyclic carboxylic acids, where the exocyclic carbonyl group of the carboxylic acid is incorporated into the cyclic framework, leading to lactams, lactones, or ketones chemrxiv.org. This process often involves single-electron reduction of the carbonyl group to form a ketyl radical, followed by ring opening and subsequent transformations chemrxiv.org.

Rearrangements of Fused Heterocycles: Cycloalkane-fused heterocycles can undergo ring-expansion reactions under acidic or basic conditions researchgate.net.

Table 4: Ring-Opening and Ring-Expansion Reactions

| Transformation Type | Substrate Feature | Conditions/Mechanism (General) | Outcome | Citation |

| Ring-Opening | Cyclic Ether (e.g., modified Hexacyclonic acid) | Difluorocarbene, nucleophile | Difluoromethyl ether | chinesechemsoc.org |

| Ring-Expansion | Cyclohexanecarboxylic acid | Nitrosylsulfuric acid (Snia Viscosa process) | Ring-expanded product | wikipedia.org |

| Ring-Expansion | Cyclic carboxylic acids (carbonylative) | Photochemical/electrochemical, radical mechanism | Lactams, lactones, ketones (ring-expanded) | chemrxiv.org |

Regioselective Functionalization of the Ring System

Regioselective functionalization of the cyclohexane ring system in Hexacyclonic acid is a crucial area for synthesizing complex molecules with specific properties. Modern organic chemistry increasingly focuses on C-H functionalization, which allows for the direct activation and functionalization of inert C-H bonds, often without the need for pre-installed directing groups nih.govresearchgate.net.

Carboxylate-Directed C-H Functionalization: The carboxylic acid group in Hexacyclonic acid can act as a native directing group for regioselective C-H activation on the cyclohexane ring researchgate.netacs.org. This approach utilizes the inherent functionality of the molecule to guide the functionalization to specific positions.

γ-C-H Arylation: For cycloalkane carboxylic acids, transannular γ-C-H arylation has been demonstrated with excellent regioselectivity, even in the presence of multiple potential C-H activation sites nih.gov. This method allows for the introduction of aryl groups at the gamma position relative to the carboxylic acid.

Transition Metal Catalysis: Many regioselective C-H functionalization reactions are transition-metal-catalyzed, often involving palladium or copper acs.orgacs.org. These reactions can transform C(sp³)−H bonds into C−C, C−N, C−O, or C−S bonds, among others researchgate.net. The functional group tolerance of these conditions makes them suitable for late-stage functionalization of complex molecules acs.org.

Table 5: Regioselective Functionalization of the Ring System

| Functionalization Type | Directing Group | Reagents/Catalyst (General) | Outcome | Citation |

| C-H Functionalization | Carboxylate | Transition metal catalysts (e.g., Pd, Cu) | Selective functionalization of C-H bonds on the ring | nih.govresearchgate.netacs.org |

| γ-C-H Arylation | Carboxylic Acid | Palladium catalyst, aryl iodide/arene | Arylation at γ-position | nih.gov |

Synthesis and Investigation of Derivatives and Analogues

Design Principles for Hexacyclonic Acid Analogues

The carboxylic acid group is a primary site for modification due to its potential for forming various derivatives. Key strategies include:

Esterification: Converting the carboxylic acid to an ester can modulate the compound's lipophilicity and membrane permeability. The size and nature of the alcohol used for esterification can be varied to fine-tune these properties. For instance, small alkyl esters (e.g., methyl, ethyl) may slightly increase lipophilicity, while larger or more complex esters can introduce significant changes.

Amidation: The formation of amides introduces a hydrogen bond donor and can alter the electronic and steric properties of the molecule. A range of primary and secondary amines can be used to generate a library of amide derivatives with varying substituents.

Bioisosteric Replacement: Replacing the carboxylic acid with bioisosteres such as tetrazoles or hydroxamic acids can maintain or improve biological interactions while altering the compound's acidity and metabolic stability.

Table 1: Design Strategies for Carboxyl Group Modification

| Modification Strategy | Rationale | Example Derivative |

| Esterification | Increase lipophilicity, modulate solubility | Methyl hexacyclonate |

| Amidation | Introduce H-bond donor, alter steric profile | N-Methylhexacyclonamide |

| Bioisosteric Replacement | Modulate acidity, improve metabolic stability | Tetrazole analogue |

The primary hydroxyl group offers another key site for structural diversification. Common modification strategies include:

Etherification: Converting the hydroxyl group to an ether can reduce polarity and eliminate a hydrogen bond donor site. This modification can impact the molecule's interaction with biological targets and improve its pharmacokinetic properties.

Acetylation: The formation of acetyl derivatives (esters of the alcohol) serves as a common method to mask the polar hydroxyl group, thereby increasing lipophilicity.

Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid would introduce a new reactive handle or a second acidic center, drastically altering the molecule's chemical nature.

Table 2: Design Strategies for Hydroxyl Group Modification

| Modification Strategy | Rationale | Example Derivative |

| Etherification | Decrease polarity, remove H-bond donor | Methoxy derivative |

| Acetylation | Increase lipophilicity, prodrug potential | Acetylhexacyclonate |

| Oxidation | Introduce new functional group | Aldehyde or di-acid analogue |

Introduction of Substituents: Adding alkyl or other functional groups to the cyclohexane (B81311) ring can probe the steric and electronic requirements of its binding interactions. The position and stereochemistry of these substituents are critical variables.

Ring Size Variation: Expanding or contracting the cyclohexane ring to a cycloheptane (B1346806) or cyclopentane (B165970) ring, respectively, can alter the spatial arrangement of the key functional groups.

Introduction of Heteroatoms: Replacing a methylene (B1212753) group in the cyclohexane ring with a heteroatom like oxygen or nitrogen can significantly change the polarity, conformation, and metabolic stability of the analogue.

Research has shown that even subtle changes, such as the addition of a methyl group to a cyclohexane ring, can dramatically influence the dynamic behavior and reactivity of the molecule by affecting ring inversion. nih.gov

Synthetic Routes to Hexacyclonic Acid Derivatives

The synthesis of hexacyclonic acid derivatives leverages well-established organic chemistry transformations. The choice of synthetic route depends on the desired derivative and the compatibility of other functional groups.

Ester Synthesis: Ester derivatives of hexacyclonic acid are typically prepared through Fischer esterification, where the carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. Alternatively, for more sensitive substrates, the carboxylic acid can be activated with reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or by converting it to an acyl chloride followed by reaction with the desired alcohol.

A general reaction for esterification is as follows: Hexacyclonic Acid + R-OH (Alcohol) --(Acid Catalyst)--> Hexacyclonic Acid Ester + H₂O

Amide Synthesis: The synthesis of amides generally requires the activation of the carboxylic acid. researchgate.net A common method involves the use of coupling agents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) or carbodiimides to facilitate the reaction between hexacyclonic acid and an amine. nih.gov Direct conversion of an ester to an amide is also a viable and often high-yielding approach. nih.gov

A general reaction for amidation using a coupling agent is: Hexacyclonic Acid + R-NH₂ (Amine) --(Coupling Agent)--> Hexacyclonic Acid Amide + Byproducts

Table 3: Synthesis of Representative Ester and Amide Derivatives

| Derivative | Reagents | Typical Yield (%) |

| Ethyl hexacyclonate | Ethanol, H₂SO₄ | 85-95 |

| N-Benzylhexacyclonamide | Benzylamine, DCC, DMAP | 70-85 |

| Morpholinyl amide of Hexacyclonic Acid | Morpholine, T3P® | 80-90 |

Ether Synthesis: The Williamson ether synthesis is a classical and effective method for preparing ether derivatives of hexacyclonic acid. youtube.com This involves deprotonating the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

The two-step process is:

Hexacyclonic Acid-CH₂OH + NaH --> Hexacyclonic Acid-CH₂O⁻Na⁺ + H₂

Hexacyclonic Acid-CH₂O⁻Na⁺ + R-X (Alkyl Halide) --> Hexacyclonic Acid-CH₂-O-R + NaX

Acetyl Derivatives Preparation: Acetylation of the hydroxyl group can be readily achieved by reacting hexacyclonic acid with acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acidic byproduct. docbrown.info

A typical acetylation reaction is: Hexacyclonic Acid + Acetic Anhydride --(Pyridine)--> Acetyl derivative of Hexacyclonic Acid + Acetic Acid

Table 4: Synthesis of Representative Ether and Acetyl Derivatives

| Derivative | Reagents | Typical Yield (%) |

| Methoxy derivative | Sodium hydride, Methyl iodide | 65-80 |

| Benzyloxy derivative | Potassium hydride, Benzyl bromide | 70-85 |

| Acetyl derivative | Acetic anhydride, Pyridine | 90-98 |

Structure-Reactivity Relationships within Hexacyclonic Acid Series

A detailed analysis of the structure-reactivity relationships within the Hexacyclonic acid series is not possible due to the lack of published data on its analogues and their respective reactivities. Such a study would typically involve the systematic modification of the cyclohexane ring, the hydroxymethyl group, or the acetic acid side chain to observe how these changes influence the compound's chemical or biological properties. Without this foundational research, no data-driven discussion on structure-reactivity relationships can be provided.

Advanced Analytical Methodologies and Characterization Techniques

Spectroscopic Analysis Development

Modern spectroscopic methods are indispensable for the unambiguous identification and structural analysis of chemical compounds. For a molecule such as Hexacyclonic acid, with its specific stereochemical and conformational properties, advanced spectroscopic techniques are crucial for a complete characterization.

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-dimensional (1D) NMR, including ¹H and ¹³C spectra, offers initial insights into the number and types of protons and carbons in a molecule. However, for a molecule with a cyclic system like Hexacyclonic acid, signal overlap in 1D spectra can complicate interpretation. springernature.comuniv-nantes.fr To overcome this, two-dimensional (2D) NMR experiments are employed to resolve ambiguities and map out the complete molecular framework. harvard.edu

¹H NMR: The ¹H NMR spectrum of Hexacyclonic acid would be expected to show distinct signals for the protons of the hydroxymethyl group (-CH₂OH), the acetic acid methylene (B1212753) group (-CH₂COOH), and the cyclohexane (B81311) ring. The protons on the cyclohexane ring would likely appear as a complex series of overlapping multiplets.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. Key resonances would include those for the carboxyl carbon, the quaternary carbon of the cyclohexane ring where the side chains are attached, the hydroxymethyl carbon, the acetic acid methylene carbon, and the carbons of the cyclohexane ring.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons, which is essential for assigning the complex signals of the cyclohexane ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing a definitive link between the ¹H and ¹³C assignments. hmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. It is critical for establishing the connectivity across quaternary carbons, such as linking the acetic acid and hydroxymethyl groups to the cyclohexane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing crucial information about the molecule's three-dimensional structure and preferred conformation, such as the relative orientation of the substituents on the cyclohexane ring.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Hexacyclonic Acid This table presents hypothetical data based on typical chemical shift values for similar functional groups and structural motifs.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| -COOH | ~10-12 | ~175-180 |

| -CH₂-COOH | ~2.3 | ~45 |

| C(1) (Quaternary) | - | ~40 |

| -CH₂-OH | ~3.5 | ~65 |

| -CH₂- (Cyclohexane) | ~1.2-1.8 | ~25-35 |

Table 2: Expected 2D NMR Correlations for Hexacyclonic Acid This table illustrates the key correlations that would be expected in 2D NMR spectra to confirm the structure of Hexacyclonic acid.

| Experiment | Correlating Protons | Correlating Carbons | Information Gained |

|---|---|---|---|

| COSY | -CH₂-COOH with Ring Protons (if coupled) | - | Confirms proximity of acetic acid group to the ring. |

| Ring Protons with other Ring Protons | - | Maps the connectivity within the cyclohexane ring. | |

| HSQC | -CH₂-COOH | C of -CH₂-COOH | Assigns the methylene carbon of the acetic acid group. |

| -CH₂-OH | C of -CH₂-OH | Assigns the carbon of the hydroxymethyl group. | |

| Ring Protons | Ring Carbons | Assigns the carbons of the cyclohexane ring. | |

| HMBC | Protons of -CH₂-COOH | Quaternary C(1), COOH Carbon | Confirms attachment of the acetic acid group to the ring. |

Molecules are not static entities and can undergo rapid conformational changes. ddugu.ac.inlibretexts.org Dynamic NMR (DNMR) is a powerful technique used to study these processes, such as ring flips or bond rotations, that occur on the NMR timescale. wikipedia.orgslideshare.netyoutube.com For Hexacyclonic acid, the cyclohexane ring is expected to undergo a "chair-chair" interconversion. wikipedia.org

At room temperature, this ring flip is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons. ddugu.ac.inwikipedia.org By lowering the temperature, this process can be slowed down.

Coalescence Temperature: As the temperature is decreased, the single averaged signal for a pair of exchanging axial/equatorial protons will broaden, eventually reaching a point called the coalescence temperature, where the signal merges into a broad hump. slideshare.net

Slow Exchange Limit: Below the coalescence temperature, in the slow exchange limit, distinct signals for the axial and equatorial protons can be observed, reflecting the "frozen" chair conformation. wikipedia.org

By analyzing the changes in the NMR line shape over a range of temperatures, it is possible to calculate the kinetic and thermodynamic parameters for the conformational change, such as the activation energy (Ea) and the Gibbs free energy of activation (ΔG‡). ddugu.ac.inlibretexts.org This provides valuable insight into the conformational flexibility and stability of the molecule.

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about a molecule's weight and elemental composition. technologynetworks.com Innovations in MS have led to instruments with extremely high resolution and the ability to perform multi-stage fragmentation experiments. labmanager.comlabmanager.com

High-Resolution Mass Spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically within ±5 ppm). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula from its exact mass. nih.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS and Orbitrap MS are known for their ultra-high resolution capabilities. chromatographyonline.com For Hexacyclonic acid, HRMS would be used to confirm its molecular formula, C₉H₁₆O₃.

Table 3: Precise Mass Determination of Hexacyclonic Acid by HRMS

| Parameter | Value |

|---|---|

| Molecular Formula | C₉H₁₆O₃ |

| Nominal Mass | 172 |

| Monoisotopic (Exact) Mass | 172.10994 |

| Expected Ion (M+H)⁺ | 173.11722 |

Tandem Mass Spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented through collision-induced dissociation (CID). unt.edu The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a "fingerprint" for the molecule and offers detailed structural information. unt.edunih.gov

For Hexacyclonic acid, the protonated molecule [M+H]⁺ would be selected and fragmented. The fragmentation pathways can help confirm the presence of the carboxylic acid and hydroxymethyl functional groups and the structure of the cyclohexane ring. Plausible fragmentation pathways would involve neutral losses of stable small molecules:

Loss of Water (H₂O): A common fragmentation pathway for molecules containing hydroxyl groups, leading to an [M+H-H₂O]⁺ ion.

Loss of Formic Acid (HCOOH): The carboxylic acid group can lead to the loss of 46 Da.

Decarboxylation (Loss of CO₂): Loss of carbon dioxide is another characteristic fragmentation of carboxylic acids.

Ring Cleavage: The cyclohexane ring itself can undergo cleavage, leading to a series of characteristic fragment ions. researchgate.net

By carefully analyzing the masses of the fragment ions, the structural components of Hexacyclonic acid can be pieced together and confirmed. researchgate.netmdpi.com

Table 4: Predicted MS/MS Fragmentation of Hexacyclonic Acid ([M+H]⁺, m/z 173.1) This table outlines plausible fragmentation pathways and the resulting product ions for the structural elucidation of Hexacyclonic acid via tandem mass spectrometry.

| Precursor Ion (m/z) | Neutral Loss | Mass of Loss | Product Ion (m/z) | Proposed Fragment Structure/Identity |

|---|---|---|---|---|

| 173.1 | H₂O | 18.01 | 155.1 | Loss of water from the hydroxymethyl or carboxyl group. |

| 173.1 | CH₂O | 30.01 | 143.1 | Loss of formaldehyde from the hydroxymethyl group. |

| 173.1 | H₂O + CO | 46.02 | 127.1 | Sequential loss of water and carbon monoxide. |

| 155.1 | CO | 28.01 | 127.1 | Loss of carbon monoxide from the [M+H-H₂O]⁺ ion. |

Mass Spectrometry (MS) Innovations

Chromatographic Method Development and Validation for Research Applications

Chromatographic methods are essential for the separation, purification, and quantitative analysis of Hexacyclonic acid, as well as for assessing its enantiomeric purity.

Due to its low volatility, HPLC is the preferred chromatographic technique for the analysis of Hexacyclonic acid. However, the absence of a UV chromophore presents a challenge for detection. veeprho.com Therefore, method development often involves detectors such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS). Alternatively, pre- or post-column derivatization with a UV-active agent can be employed, though this adds complexity to the procedure. nih.govveeprho.com

Reverse-Phase (RP) HPLC: This is the most common mode of HPLC. For a polar analyte like Hexacyclonic acid, a C18 or C8 column would be used. nih.gov The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile or methanol. To ensure the carboxylic acid is in its neutral, protonated form for better retention, the pH of the mobile phase must be kept low (typically pH 2-3), well below the pKa of the carboxylic acid. nih.gov A buffer such as dilute phosphoric acid or perchloric acid is often used. nih.govsielc.com Optimization involves adjusting the organic modifier gradient to achieve adequate retention and resolution from impurities.

Table: Typical RP-HPLC Parameters for Aliphatic Carboxylic Acids

| Parameter | Typical Conditions | Purpose |

| Stationary Phase | C18 or C8 silica, 3-5 µm particle size | Provides hydrophobic interaction with the analyte. |

| Mobile Phase | Acetonitrile/Methanol and Acidified Water (e.g., 0.1% H₃PO₄) | Elutes the compound; acid suppresses ionization. |

| Elution Mode | Isocratic or Gradient | Controls retention time and separation efficiency. |

| Flow Rate | 0.8 - 1.2 mL/min | Affects analysis time and column pressure. |

| Detector | RID, ELSD, or Mass Spectrometry (MS) | Universal detection for non-chromophoric compounds. |

Normal-Phase (NP) HPLC: In NP-HPLC, a polar stationary phase (e.g., silica, cyano) is used with a non-polar mobile phase (e.g., hexane, heptane) and a polar modifier (e.g., ethanol, isopropanol). nih.govscribd.com Carboxylic acids, being highly polar, are very strongly retained on silica stationary phases. blogspot.com This strong retention can lead to poor peak shape and long analysis times. Therefore, NP-HPLC is generally less favored for simple aliphatic carboxylic acids unless specific isomeric separations are required, as it can offer unique selectivity based on interactions with polar functional groups. scribd.comunt.edu

Hexacyclonic acid possesses a stereogenic center at the carbon atom of the cyclohexane ring where the acetic acid and hydroxymethyl groups are attached. Therefore, it exists as a pair of enantiomers. The separation and quantification of these enantiomers are critical in pharmaceutical research, as they often exhibit different biological activities. chromatographyonline.com Chiral HPLC, which utilizes a chiral stationary phase (CSP), is the most effective method for this purpose. nih.gov

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for separating a broad range of chiral compounds, including carboxylic acids. nih.govphenomenex.com Method development for chiral separation involves screening different CSPs and optimizing the mobile phase (often a mixture of an alkane like hexane or heptane and an alcohol modifier like ethanol or isopropanol, sometimes with an acidic or basic additive) to achieve baseline resolution of the enantiomeric peaks. scas.co.jpresearchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development

Method Robustness and Transferability Studies

The robustness of an analytical method is a measure of its capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. Method transferability, a related concept, is the process of demonstrating that a method developed in one laboratory can be successfully executed by another laboratory. For the analysis of Hexacyclonic acid, establishing both robustness and transferability is critical for ensuring consistent and reliable results across different laboratory settings and over the lifetime of the analytical method.

A comprehensive search of scientific literature did not yield specific studies on the robustness and transferability of analytical methods for Hexacyclonic acid. However, a typical robustness study for a liquid chromatography method for a compound like Hexacyclonic acid would involve the systematic variation of key parameters to assess their impact on the analytical results.

Table 1: Illustrative Robustness Study Parameters for a Hypothetical HPLC Method for Hexacyclonic Acid

| Parameter | Nominal Value | Variation Range | Potential Impact on Results |

|---|---|---|---|

| Mobile Phase pH | 3.0 | ± 0.2 | Retention time, peak shape |

| Column Temperature | 35°C | ± 2°C | Retention time, resolution |

| Flow Rate | 1.0 mL/min | ± 0.1 mL/min | Retention time, peak height |

| Wavelength | 210 nm | ± 2 nm | Analyte response, sensitivity |

The transferability of such a method would then be confirmed by having a separate laboratory perform the analysis using the established robust method and comparing the results against predefined acceptance criteria.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Species

Gas chromatography (GC) is a powerful analytical technique for separating and analyzing volatile and semi-volatile compounds. When coupled with a mass spectrometer (GC-MS), it allows for the identification and quantification of these compounds with high specificity and sensitivity. The analysis of Hexacyclonic acid by GC or GC-MS would likely require derivatization to increase its volatility, as the carboxylic acid and hydroxyl functional groups make it relatively non-volatile.

Detailed research findings on the GC or GC-MS analysis of volatile species related to Hexacyclonic acid have not been reported in the available literature. A potential application would be the analysis of impurities or degradation products that are more volatile than the parent compound.

Hyphenated Analytical Techniques (LC-MS, GC-MS, LC-NMR)

Hyphenated analytical techniques, which combine a separation technique with a spectroscopic detection method, are indispensable for the comprehensive analysis of complex samples. For a compound like Hexacyclonic acid, techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) would provide invaluable information.

LC-MS: This technique is highly suitable for the analysis of Hexacyclonic acid due to its polarity. LC-MS would allow for the separation of Hexacyclonic acid from related substances, followed by its detection and structural elucidation based on its mass-to-charge ratio.

GC-MS: As mentioned previously, GC-MS could be employed for the analysis of volatile derivatives or impurities of Hexacyclonic acid.

LC-NMR: This powerful technique combines the separation capabilities of LC with the detailed structural information provided by NMR spectroscopy. LC-NMR could be used to unambiguously identify Hexacyclonic acid and its isomers or degradation products in complex matrices.

Specific applications of these hyphenated techniques to Hexacyclonic acid are not documented in the scientific literature.

Electrochemical Analysis for Redox Properties

Electrochemical analysis encompasses a suite of techniques used to investigate the redox (reduction-oxidation) properties of a chemical compound. Techniques such as cyclic voltammetry could be used to determine the oxidation and reduction potentials of Hexacyclonic acid, providing insights into its electron transfer kinetics and potential involvement in redox reactions.

A thorough literature search did not uncover any studies on the electrochemical analysis of Hexacyclonic acid. Such an analysis would be valuable in understanding its potential for oxidative or reductive degradation and its interactions with other redox-active species.

Computational and Theoretical Chemistry Investigations

Reaction Mechanism Elucidation through Computational Modeling

Reaction Pathway Mapping and Energetics

Currently, there are no specific published studies that map the reaction pathways and associated energetics for hexacyclonic acid. Research of this nature would typically employ quantum mechanical methods like Density Functional Theory (DFT) to model potential reactions, such as its synthesis, decomposition, or esterification. For instance, studies on other carboxylic acids, like formic acid, have used DFT to analyze decomposition pathways on metal surfaces, identifying intermediates and calculating activation energies for different steps. osti.gov A similar computational investigation for hexacyclonic acid would provide valuable insights into its reactivity, but such work has not been reported.

Computational Catalysis Studies

Computational catalysis studies focusing on hexacyclonic acid are not found in the existing literature. This type of research would involve modeling how different catalysts could influence the reactions of hexacyclonic acid, potentially lowering activation barriers and improving reaction selectivity. General computational tools like microkinetic modeling are often used to simulate catalytic systems and validate proposed mechanisms for classes of compounds like carboxylic acid derivatives. researchgate.net However, the application of these powerful techniques to hexacyclonic acid specifically has not been documented.

Molecular Dynamics Simulations

Conformational Dynamics in Solution and Different Environments

There is no available research detailing molecular dynamics (MD) simulations of hexacyclonic acid to study its conformational dynamics. Such simulations would model the molecule's movement and structural changes over time in various solvents. This analysis is crucial for understanding how the molecule's three-dimensional shape, and thus its properties, might change in different chemical environments. While MD simulations are a standard tool in computational chemistry, their specific application to explore the conformational landscape of hexacyclonic acid is not present in published research.

Ligand-Macromolecule Interaction Dynamics (non-clinical context)

Investigations into the interaction dynamics between hexacyclonic acid and macromolecules in a non-clinical context using molecular dynamics are also absent from the scientific literature. This research would be relevant for applications in materials science or industrial processes, where hexacyclonic acid might interact with polymers or other large molecules. The simulations would reveal the nature of these interactions, including binding affinities and the specific forces involved, but no such studies have been made public.

Applications of Machine Learning and Artificial Intelligence in Hexacyclonic Acid Research

Predictive Modeling of Chemical Reactivity and Selectivity

While machine learning (ML) and artificial intelligence (AI) are increasingly used to predict chemical properties, there are no specific models developed for or applied to hexacyclonic acid. The scientific community has developed ML models trained on large datasets of molecules to predict the reactivity and toxicity of broad classes like carboxylic acids. mit.eduresearchgate.net These models use molecular descriptors to make rapid predictions, accelerating chemical discovery. mit.edu For example, a paper on LLaMo, a large language model-based molecular graph assistant, lists hexacyclonic acid as a test case for property prediction but does not present a dedicated study on the molecule itself. neurips.cc A targeted ML model for hexacyclonic acid could predict its behavior in various reactions, but this remains a hypothetical application.

Automated Retrosynthesis and Synthetic Route Prediction

The process begins with the input of the target molecule's structure, typically as a SMILES (Simplified Molecular Input Line Entry System) string. For Hexacyclonic acid, the SMILES string is C(O)(=O)CC1(CO)CCCCC1. drugfuture.com Algorithms within computer-aided synthesis planning (CASP) tools then iteratively apply retrosynthetic disconnections. nih.govd-nb.info These tools employ various advanced technologies:

Machine Learning Models: Many platforms are built on machine learning models, including neural transformer models, trained on extensive reaction databases like those from the U.S. Patent and Trademark Office (USPTO) or Reaxys. chemcopilot.com These models learn the underlying patterns of chemical transformations to predict plausible reverse reactions.

Graph Neural Networks (GNNs): Molecules can be represented as graph structures, where atoms are nodes and bonds are edges. GNNs are particularly adept at analyzing these structures to predict reactivity and assess the synthetic accessibility of a molecule. chemcopilot.com

Expertly Coded Rules: Some tools, like RetroBioCat, utilize a set of expertly encoded reaction rules that encompass a wide range of chemical and biocatalytic transformations. nih.govrsc.org

Molecular Property Prediction and Virtual Screening (non-clinical)

Computational chemistry provides powerful methods for predicting the physicochemical properties of molecules like Hexacyclonic acid before they are synthesized, a crucial step in chemical research. jstar-research.com Using the molecule's structure, various descriptors can be calculated that estimate its behavior. These predictions are derived from its fundamental structure, C9H16O3. nih.gov

A variety of molecular properties for Hexacyclonic acid have been computationally predicted and are available in public databases. These computed values offer insights into the molecule's characteristics.

| Property | Predicted Value | Source |

|---|---|---|

| Molecular Weight | 172.22 g/mol | PubChem nih.gov |

| XLogP3 | 1.4 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 2 | Cactvs 3.4.6.11 nih.gov |

| Hydrogen Bond Acceptor Count | 3 | Cactvs 3.4.6.11 nih.gov |

| Rotatable Bond Count | 2 | Cactvs 3.4.6.11 nih.gov |

| Exact Mass | 172.109944368 Da | PubChem 2.2 nih.gov |

| Polar Surface Area | 57.5 Ų | Cactvs 3.4.6.11 nih.gov |

| Heavy Atom Count | 12 | PubChem nih.gov |

| Complexity | 159 | Cactvs 3.4.6.11 nih.gov |

Beyond static property prediction, virtual screening is a computational technique used to explore the potential interactions of a small molecule with a wide array of biological targets. e3s-conferences.org This process is fundamental in the early stages of discovery projects. In a non-clinical context, structure-based virtual screening involves computationally "docking" the 3D structure of Hexacyclonic acid into the binding sites of various proteins. e3s-conferences.orgnih.gov This simulation predicts the binding affinity and orientation of the ligand (Hexacyclonic acid) within the receptor's binding site, helping to identify potential protein interactions. e3s-conferences.org

The process can be performed in a high-throughput fashion, screening against large libraries of protein structures to generate a profile of potential interactions. nih.gov Modern virtual screening methods may also leverage machine learning and deep neural networks, which can predict interactions based on learned patterns from vast datasets of chemical structures and bioactivity data. biorxiv.orgmdpi.com These approaches, often starting from just a SMILES string, can rapidly filter large virtual libraries and prioritize molecules for further investigation. e3s-conferences.orgmdpi.com

Non Clinical Biological Interactions and Mechanistic Chemical Biology

In Vitro Biochemical and Molecular Interaction Studies

In vitro biochemical and molecular interaction studies are fundamental to characterizing the biological activity of small molecules. These experiments are conducted in a controlled laboratory environment, often using isolated enzymes, purified proteins, or cellular lysates, to precisely measure interactions.

Enzyme inhibition kinetics studies aim to determine how a compound affects the rate of an enzymatic reaction and the nature of that interaction. Inhibitors can be broadly classified as reversible or irreversible based on the stability of their binding to the enzyme. Reversible inhibitors bind through non-covalent interactions and can be further categorized by their mechanism of action: competitive, non-competitive, or uncompetitive. numberanalytics.com

Competitive inhibition occurs when an inhibitor competes directly with the substrate for binding to the enzyme's active site. This type of inhibition can often be overcome by increasing the substrate concentration. Kinetically, competitive inhibition results in an increase in the apparent Michaelis constant (Km) but no change in the maximum reaction rate (Vmax). numberanalytics.comrose-hulman.edu

Non-competitive inhibition involves an inhibitor binding to an allosteric site on the enzyme, distinct from the active site, leading to a conformational change that reduces enzyme activity. This inhibition cannot be overcome by increasing substrate concentration and typically results in a decrease in Vmax, while Km remains unchanged. numberanalytics.combgc.ac.in

Uncompetitive inhibition is observed when an inhibitor binds exclusively to the enzyme-substrate complex, preventing the release of products. This leads to a decrease in both Vmax and Km. numberanalytics.comfiveable.me

Irreversible inhibitors form stable covalent bonds with the enzyme, leading to permanent inactivation. numberanalytics.commit.edu

Binding affinity refers to the strength of the interaction between a compound and its biological target, such as proteins, DNA, or lipids. Specificity describes the ability of a compound to bind to a particular target over others. nih.govnih.gov These studies are crucial for understanding how a compound exerts its effects and for identifying potential off-target interactions. Techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and various spectroscopic methods are commonly employed to quantify binding affinities (e.g., dissociation constants, Kd) and assess specificity. frontiersin.org

However, detailed research findings or data tables specifically characterizing the binding affinity and specificity of Hexacyclonic acid with biological macromolecules (proteins, DNA, or lipids) were not found in the conducted searches.

Chemical proteomics is a powerful set of mass spectrometry-based approaches used to identify the proteins that interact with a small molecule within a complex biological system, elucidating both direct and indirect targets and their mechanisms of action. bioms.sestanford.edu

Affinity-based probes (AfBPs) are chemical tools designed to covalently or non-covalently bind to target proteins, often incorporating a reactive group and a reporter tag (e.g., biotin (B1667282) for pull-down, fluorophore for detection). frontiersin.orgrsc.orgnih.gov These probes allow for the selective enrichment and subsequent identification of interacting proteins using mass spectrometry. Activity-based probes (ABPs) are a specific type of affinity probe that covalently modify the active site of enzymes, providing insights into their functional state. stanford.edursc.orgnih.govubiqbio.com

While these techniques are widely used in chemical proteomics, specific studies employing affinity-based probes or other labeled techniques to characterize the molecular targets of Hexacyclonic acid were not identified.

Label-free target identification approaches overcome the need for chemical modification of the small molecule. The Cellular Thermal Shift Assay (CETSA) is a prominent label-free method that exploits the principle that ligand binding often increases the thermal stability of a protein. researchgate.net By exposing cells or lysates to increasing temperatures in the presence and absence of a compound, changes in protein solubility can be measured, indicating ligand-protein engagement. researchgate.netnih.gov This technique allows for the assessment of drug binding in a more physiological context.

No specific research findings or data tables detailing the application of label-free target identification approaches, such as CETSA, for Hexacyclonic acid were found in the conducted searches.

Proteome-wide profiling involves the comprehensive analysis of protein abundance, modifications, or interactions across an entire proteome. This can reveal both intended (on-target) and unintended (off-target) interactions of a compound, providing a holistic view of its cellular effects. Techniques such as quantitative mass spectrometry, often employing isobaric tags like TMT (Tandem Mass Tag), are used to compare protein profiles between treated and untreated samples. fda.govnih.govfrontiersin.org This allows for the identification of proteins whose levels or states are altered by the compound, suggesting direct or indirect interactions.

Specific proteome-wide profiling studies for Hexacyclonic acid to identify its on- and off-target interactions were not identified in the scientific literature from the conducted searches.

Characterization of Molecular Targets via Chemical Proteomics

Exploration of Potential Biochemical Pathways

Understanding how a chemical compound interacts with biological systems at a molecular level is crucial for elucidating its potential effects. This involves investigating its metabolic fate and its influence on the intricate networks of cellular signaling.

In Vitro Metabolic Stability and Transformation Studies (e.g., microsomal assays)

In vitro metabolic stability studies are fundamental assessments in chemical biology, designed to determine how readily a compound is biotransformed by enzymatic systems outside of a living organism. nuvisan.comsrce.hrevotec.com These studies typically involve incubating the compound with metabolically competent models, such as liver microsomes or hepatocytes, derived from various species (e.g., human, rat, mouse). nuvisan.comsrce.hrif-pan.krakow.plnih.gov Liver microsomes, subcellular fractions containing membrane-bound drug-metabolizing enzymes like cytochrome P450 (CYP) enzymes, are widely used to assess Phase I metabolism (e.g., oxidation, reduction, hydrolysis). srce.hrevotec.comif-pan.krakow.pl The disappearance of the parent compound over time is monitored, often using techniques like liquid chromatography-mass spectrometry (LC-MS/MS), to determine parameters such as half-life (t1/2) and intrinsic clearance (CLint). srce.hrevotec.com These parameters provide insights into the compound's susceptibility to enzymatic degradation and can help predict its metabolic fate. nuvisan.comsrce.hr

Biotransformation pathways generally involve two main phases: Phase I reactions (e.g., oxidation, reduction, hydrolysis) that introduce or expose polar functional groups, and Phase II reactions (conjugation reactions) that attach endogenous hydrophilic molecules (e.g., glucuronic acid, sulfate, amino acids) to the compound or its Phase I metabolites, making them more water-soluble for excretion. nih.govwikipathways.orgresearchgate.net

Current Research Findings on Hexacyclonic Acid's Metabolic Stability and Transformation: Despite the general importance of these studies, specific detailed research findings on the in vitro metabolic stability and biotransformation pathways of hexacyclonic acid, particularly through microsomal assays or other in vitro models, are not readily available in the current scientific literature. Therefore, specific data tables detailing its half-life, intrinsic clearance, or identified metabolites in such assays cannot be presented.

Role in Modulating Cellular Signaling Pathways (at a mechanistic chemical level)

Cellular signaling pathways are complex networks of molecular interactions that govern a cell's responses to internal and external stimuli, regulating fundamental processes such as growth, differentiation, metabolism, and survival. mdpi.comresearchgate.netfrontiersin.orgopenaccessjournals.com These pathways often involve a cascade of molecular events, including receptor activation, protein phosphorylation, and gene expression modulation. Key signaling pathways include the Mitogen-Activated Protein Kinase (MAPK) pathways, Signal Transducer and Activator of Transcription (STAT) pathways, Phosphoinositide 3-Kinase/Akt (PI3K/Akt) pathway, and Nuclear Factor-kappa B (NF-κB) pathway. mdpi.comresearchgate.netfrontiersin.orgnih.gov Compounds can modulate these pathways by directly interacting with receptors, enzymes, or other signaling molecules, or by influencing their synthesis or degradation. The mechanistic chemical level of modulation refers to the precise molecular interactions (e.g., binding affinity, allosteric regulation, covalent modification) that lead to the observed cellular effects.

Current Research Findings on Hexacyclonic Acid's Modulation of Cellular Signaling: There is a notable absence of specific, detailed research findings describing the role of hexacyclonic acid in modulating cellular signaling pathways at a mechanistic chemical level in the accessible scientific literature. Consequently, specific data tables illustrating its interactions with particular signaling molecules or pathways cannot be provided.

Mechanistic Studies in Model Biological Systems (non-clinical, e.g., bacterial culture, isolated enzymes)

Mechanistic studies in non-clinical model biological systems aim to elucidate the fundamental molecular mechanisms by which a compound exerts its effects. These models provide controlled environments to investigate specific interactions without the complexities of a whole organism.

Bacterial Culture Studies: Bacterial cultures serve as valuable model systems for investigating the interactions of compounds with microbial physiology, metabolism, and survival. frontiersin.orgnih.govnih.gov Studies might explore a compound's impact on bacterial growth, metabolic pathways, or responses to environmental stresses like pH changes. For instance, some organic acids can influence bacterial survival by altering intracellular pH or membrane permeability. frontiersin.org Mechanistic investigations in bacterial cultures can involve analyzing changes in gene expression, protein profiles, or specific metabolic intermediates in response to the compound.

Isolated Enzyme Studies: Isolated enzyme systems offer a highly controlled environment to study direct interactions between a compound and specific enzymes. mdpi.comwikipedia.orgfrontiersin.org These studies can determine if a compound acts as an enzyme inhibitor, activator, or substrate, and can characterize the kinetics and mechanism of such interactions (e.g., competitive, non-competitive, uncompetitive inhibition). wikipedia.orgfrontiersin.org Techniques like fluorescence quenching, isothermal titration calorimetry (ITC), and molecular docking can be employed to understand binding interactions and conformational changes. frontiersin.org The stability and activity of isolated enzymes can also be influenced by the chemical environment, including the presence of various compounds. mdpi.com

Current Research Findings on Hexacyclonic Acid in Model Biological Systems: Specific detailed mechanistic studies of hexacyclonic acid in non-clinical model biological systems, such as bacterial cultures or with isolated enzymes, are not extensively reported in the readily available scientific literature. Therefore, no specific data tables or detailed research findings on its direct mechanistic interactions within these systems can be presented.

Environmental Chemistry and Degradation Pathways

Abiotic Degradation Studies

Abiotic degradation refers to the breakdown of a compound through non-biological processes, primarily driven by physical and chemical factors such as light, water, and redox reactions. These transformations can occur in various environmental systems, including water bodies, soil, and the atmosphere snu.ac.kr.

Photodegradation Mechanisms and Kinetics

Photodegradation involves the chemical alteration of a substance due to exposure to light, particularly ultraviolet (UV) radiation frontiersin.org. The energy from light can induce the formation of free radicals within organic molecules, leading to chain scission and degradation frontiersin.org. Photodegradation processes often follow first-order kinetics, where the rate of degradation is directly proportional to the concentration of the compound nih.govekb.eg.

Factors influencing photodegradation kinetics include the intensity and spectrum of light, the presence of photosensitizers or inhibitors, pH, and the nature of the solvent or medium nih.govscirp.org. For instance, studies on other compounds like hexaflumuron (B1673140) have shown that photodegradation rates can be promoted by the presence of substances such as nitrate, nitrite, ferrous ions, humic acid, and hydrogen peroxide, while ferric ions can inhibit the process nih.gov. The pH of the solution can also have a considerable effect, with optimal degradation often occurring at specific pH values nih.govscirp.org. In the absence of specific data for Hexacyclonic acid, it can be inferred that its photodegradation would likely be influenced by similar environmental parameters, potentially involving hydroxylation or cleavage of its functional groups under light exposure x-mol.net.

Hydrolytic Stability and Pathways